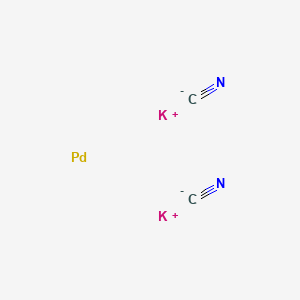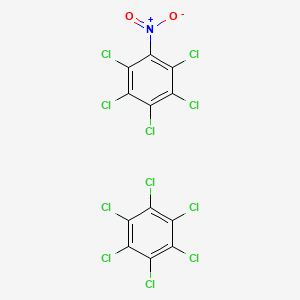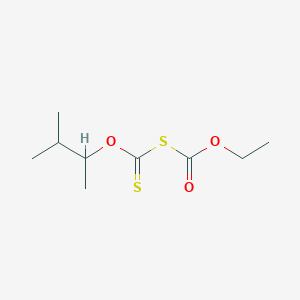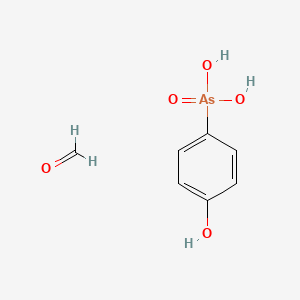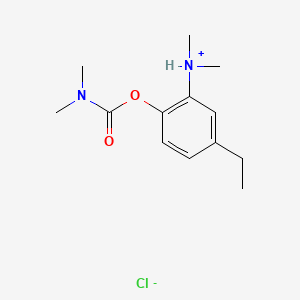
Carbamic acid, dimethyl-, (2-(dimethylamino)-4-ethylphenyl) ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride: is a chemical compound with a complex structure that includes a dimethylcarbamoyloxy group and an ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride typically involves the reaction of dimethylcarbamoyl chloride with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The use of phosgene and dimethylamine in a flow reactor at elevated temperatures (around 275°C) can produce dimethylcarbamoyl chloride, which is then reacted with the phenolic compound . This method ensures high yields and efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
作用機序
The mechanism of action of [2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
特性
CAS番号 |
63884-69-5 |
|---|---|
分子式 |
C13H21ClN2O2 |
分子量 |
272.77 g/mol |
IUPAC名 |
[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-6-10-7-8-12(11(9-10)14(2)3)17-13(16)15(4)5;/h7-9H,6H2,1-5H3;1H |
InChIキー |
FRIDHCHNBHNTEK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
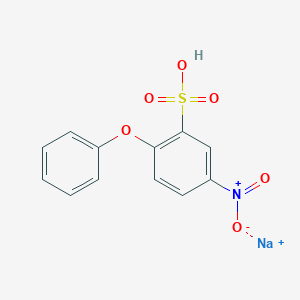
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
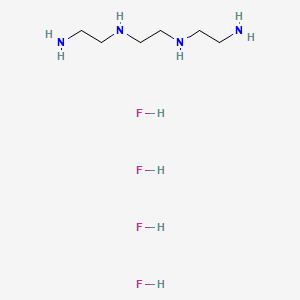
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)

